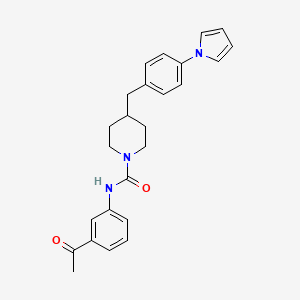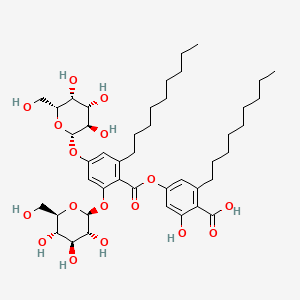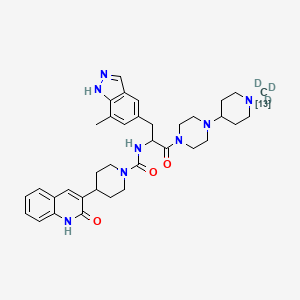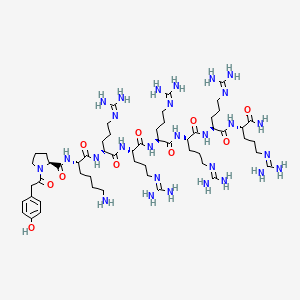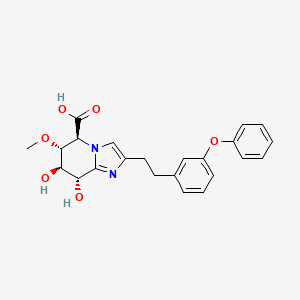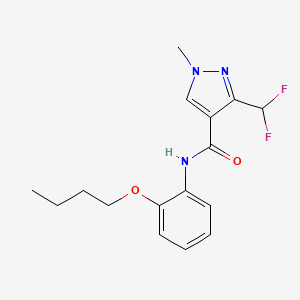
Sdh-IN-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sdh-IN-5, also known as compound 7d, is a potent inhibitor of succinate dehydrogenase. Succinate dehydrogenase is an enzyme involved in both the tricarboxylic acid cycle and oxidative phosphorylation. This compound has demonstrated significant antifungal efficacy, particularly against Rhizoctonia solani, a pathogenic fungus affecting rice leaves .
Méthodes De Préparation
The synthesis of Sdh-IN-5 involves the preparation of pyrazole-4-carboxamide derivatives containing an ether group. The synthetic route typically includes the following steps:
Formation of the pyrazole ring: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the carboxamide group: This step involves the reaction of the pyrazole derivative with suitable amines.
Analyse Des Réactions Chimiques
Sdh-IN-5 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: this compound can be reduced to form different reduced products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Sdh-IN-5 has several scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of succinate dehydrogenase and related biochemical pathways.
Biology: this compound is used to investigate the role of succinate dehydrogenase in cellular metabolism and energy production.
Medicine: The compound is studied for its potential therapeutic applications, particularly in the treatment of fungal infections.
Industry: This compound is explored for its use in developing new fungicides for agricultural applications
Mécanisme D'action
Sdh-IN-5 exerts its effects by inhibiting succinate dehydrogenase, an enzyme that catalyzes the oxidation of succinate to fumarate in the tricarboxylic acid cycle. This inhibition disrupts the electron transport chain and oxidative phosphorylation, leading to a decrease in cellular energy production. The molecular targets of this compound include the active site of succinate dehydrogenase, where it binds and prevents the enzyme from catalyzing its reaction .
Comparaison Avec Des Composés Similaires
Sdh-IN-5 is compared with other succinate dehydrogenase inhibitors, such as carboxin, fluxapyroxad, boscalid, benzovindiflupyr, and bixafen. These compounds share a similar mechanism of action but differ in their chemical structures and specific applications. This compound is unique due to its potent antifungal activity and specific efficacy against Rhizoctonia solani .
Similar compounds include:
Carboxin: A widely used fungicide targeting succinate dehydrogenase.
Fluxapyroxad: Another succinate dehydrogenase inhibitor with broad-spectrum fungicidal activity.
Boscalid: Known for its effectiveness against a wide range of fungal pathogens.
Benzovindiflupyr: A newer succinate dehydrogenase inhibitor with enhanced activity.
Bixafen: Used in agriculture for its strong antifungal properties
Propriétés
Formule moléculaire |
C16H19F2N3O2 |
|---|---|
Poids moléculaire |
323.34 g/mol |
Nom IUPAC |
N-(2-butoxyphenyl)-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C16H19F2N3O2/c1-3-4-9-23-13-8-6-5-7-12(13)19-16(22)11-10-21(2)20-14(11)15(17)18/h5-8,10,15H,3-4,9H2,1-2H3,(H,19,22) |
Clé InChI |
KORACUDXWQRKRR-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=CC=C1NC(=O)C2=CN(N=C2C(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



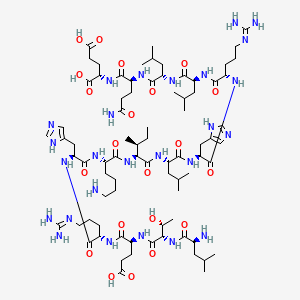


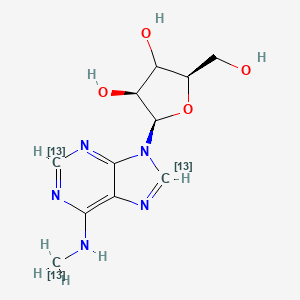
![N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N-[(E)-[3-(trifluoromethoxy)phenyl]methylideneamino]acetamide](/img/structure/B12383429.png)
![(4aS,5R,6S,8R,8aS)-8-hydroxy-5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B12383437.png)
![benzyl 3-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamoyl]-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B12383444.png)
